
Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is a complex organic compound that features a quinoline and pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting with a suitable precursor, the quinoline ring can be synthesized through a series of cyclization reactions.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized separately and then functionalized with methoxy groups.
Coupling Reaction: The quinoline and pyridine moieties are then coupled through an appropriate linker, such as an ester bond, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinoline or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or aminated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activity.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
Methyl 2-(5-((7-ethoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate: Lacks the methoxy group on the quinoline ring.
Methyl 2-(5-((6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate: Lacks the ethoxy group on the quinoline ring.
Uniqueness
Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C21H22N2O6 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
methyl 2-[5-(7-ethoxy-6-methoxyquinolin-4-yl)oxy-3-methoxypyridin-2-yl]acetate |
InChI |
InChI=1S/C21H22N2O6/c1-5-28-20-10-15-14(9-19(20)26-3)17(6-7-22-15)29-13-8-18(25-2)16(23-12-13)11-21(24)27-4/h6-10,12H,5,11H2,1-4H3 |
InChI 键 |
WIKFPLHUSLAYQW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=NC=CC(=C2C=C1OC)OC3=CC(=C(N=C3)CC(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



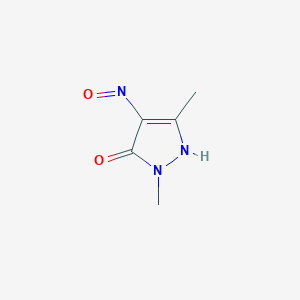
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
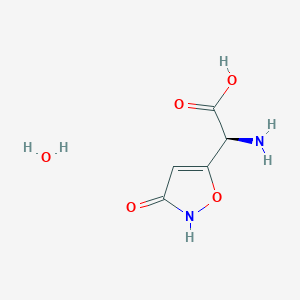

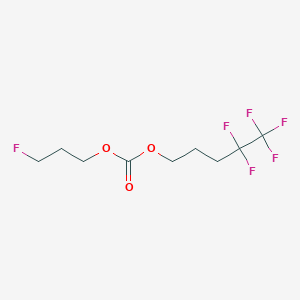

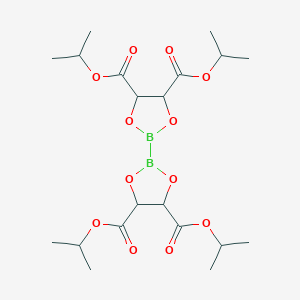
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

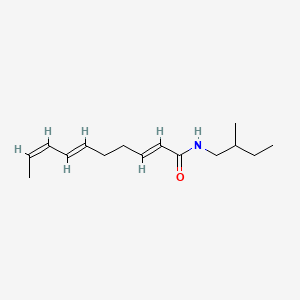
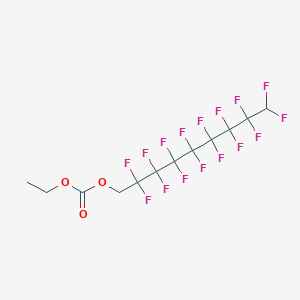
![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
